
プロスタグランジンE2 1-グリセリルエステル
概要
説明
プロスタグランジンE2-1-グリセリルエステルは、エンドカンナビノイドである2-アラキドノイルグリセロールから誘導される生物活性脂質化合物です。これは、シクロオキシゲナーゼ-2(COX-2)と特定のプロスタグランジンH2イソメラーゼの作用によって合成されます。 この化合物は、炎症や疼痛の調節など、さまざまな生理学的プロセスへの関与で知られています .
科学的研究の応用
Prostaglandin E2-1-glyceryl ester has several scientific research applications across various fields:
作用機序
プロスタグランジンE2-1-グリセリルエステルは、CB1受容体などの特定の受容体に結合し、細胞内遊離カルシウムレベルの迅速かつ一過性の上昇を誘発することで、その効果を発揮します . この相互作用は、さまざまな細胞応答に関与するプロテインキナーゼCと細胞外シグナル調節キナーゼ(ERK)の活性化など、シグナル伝達イベントのカスケードを引き起こします .
類似の化合物との比較
類似の化合物:
プロスタグランジンE2-2-グリセリルエステル: プロスタグランジンE2の別のグリセリルエステルであり、2-アラキドノイルグリセロールから誘導されますが、グリセリルエステル結合の位置が異なります.
プロスタグランジンD2-1-グリセリルエステル: 異なるプロスタグランジン骨格を持つ類似の化合物で、異なる生理学的プロセスに関与しています.
プロスタグランジンF2α-1-グリセリルエステル: 異なる生物活性を持つ別のグリセリルエステル.
独自性: プロスタグランジンE2-1-グリセリルエステルは、CB1受容体との特異的な相互作用と細胞内カルシウムレベルの調節における役割によって独自です。 これは、異なる受容体に相互作用し、さまざまな生物学的効果を持つ可能性のある他のプロスタグランジングリセリルエステルとは異なります .
生化学分析
Biochemical Properties
Prostaglandin E2 1-glyceryl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the endocannabinoid 2-arachidonyl glycerol (2-AG) and interacts with the enzyme COX-2 and specific prostaglandin H2 (PGH2) isomerases during its synthesis .
Cellular Effects
Prostaglandin E2 1-glyceryl ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin E2 1-glyceryl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E2 1-glyceryl ester change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin E2 1-glyceryl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin E2 1-glyceryl ester is involved in metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin E2 1-glyceryl ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Prostaglandin E2 1-glyceryl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: プロスタグランジンE2-1-グリセリルエステルは、細胞培養または単離酵素調製物中で、2-アラキドノイルグリセロールをシクロオキシゲナーゼ-2と特定のプロスタグランジンH2イソメラーゼとともにインキュベートすることによって合成されます . 反応条件には、通常、酵素活性を最適化するために適切な温度とpHを維持することが含まれます。
化学反応の分析
反応の種類: プロスタグランジンE2-1-グリセリルエステルは、酸化、還元、加水分解など、さまざまな化学反応を起こします。 これらの反応は、その代謝と生物活性に不可欠です .
一般的な試薬と条件:
酸化: 通常、シクロオキシゲナーゼ-2などの酵素の存在下で、過酸化水素や分子状酸素などの酸化剤を使用します.
還元: 還元反応には、水素化ホウ素ナトリウムや触媒的水素化などの還元剤が含まれる場合があります.
加水分解: 特定のエステラーゼを使用した酵素的加水分解により、プロスタグランジンE2-1-グリセリルエステルを対応する遊離酸とグリセロールに変換できます.
主な生成物: これらの反応から生成される主な生成物には、プロスタグランジンE2、グリセロール、およびさまざまな酸化または還元誘導体などがあります .
科学研究への応用
プロスタグランジンE2-1-グリセリルエステルは、さまざまな分野でいくつかの科学研究に応用されています。
類似化合物との比較
Prostaglandin E2-2-glyceryl ester: Another glyceryl ester of prostaglandin E2, which is also derived from 2-arachidonoylglycerol but differs in the position of the glyceryl ester linkage.
Prostaglandin D2-1-glyceryl ester: A similar compound with a different prostaglandin backbone, involved in different physiological processes.
Prostaglandin F2α-1-glyceryl ester: Another glyceryl ester with distinct biological activities.
Uniqueness: Prostaglandin E2-1-glyceryl ester is unique due to its specific interaction with the CB1 receptor and its role in modulating intracellular calcium levels. This distinguishes it from other prostaglandin glyceryl esters, which may interact with different receptors and have varying biological effects .
特性
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVYMMSQBYEHN-LVXZDWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-47-5 | |
| Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



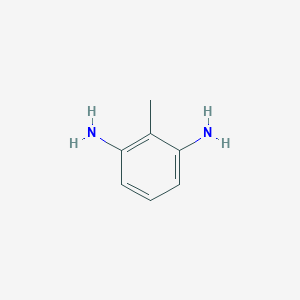
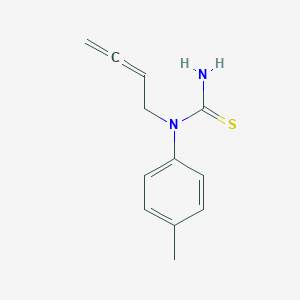


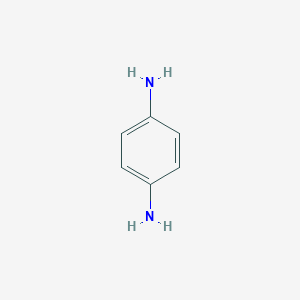
![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)
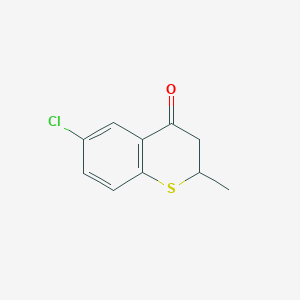
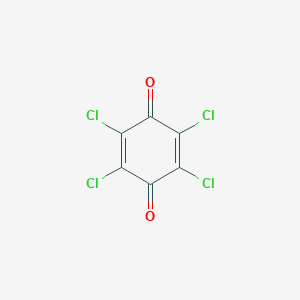
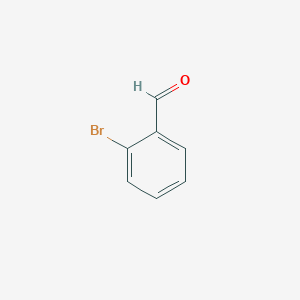
![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)
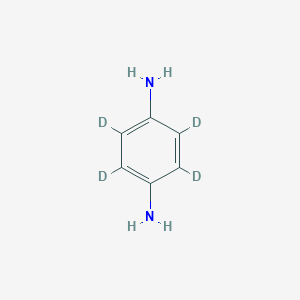
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)

